molecular formula C9H17NO3 B14224870 Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- CAS No. 507278-27-5

Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)-

Cat. No.: B14224870
CAS No.: 507278-27-5
M. Wt: 187.24 g/mol
InChI Key: WAXGAANECYEIEY-MRVPVSSYSA-N
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Description

Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- is a chiral compound with the molecular formula C9H17NO3 It is an ester derivative of pentanoic acid, featuring an acetylamino group and a methyl group at specific positions on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Pentanoic acid, 3-(acetylamino)-4-methyl-+MethanolPentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester+Water\text{Pentanoic acid, 3-(acetylamino)-4-methyl-} + \text{Methanol} \rightarrow \text{Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester} + \text{Water} Pentanoic acid, 3-(acetylamino)-4-methyl-+Methanol→Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester+Water

Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Pentanoic acid, 3-(acetylamino)-4-methyl- and methanol.

    Reduction: Pentanoic acid, 3-(amino)-4-methyl-, methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 3-methyl-, methyl ester: A simpler ester without the acetylamino group.

    Pentanoic acid, 3-hydroxy-, methyl ester: Contains a hydroxyl group instead of an acetylamino group.

    Pentanoic acid, 3-oxo-, methyl ester: Features a keto group in place of the acetylamino group.

Uniqueness

Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- is unique due to the presence of the chiral center and the acetylamino group, which confer specific chemical and biological properties

Properties

CAS No.

507278-27-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl (3R)-3-acetamido-4-methylpentanoate

InChI

InChI=1S/C9H17NO3/c1-6(2)8(10-7(3)11)5-9(12)13-4/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m1/s1

InChI Key

WAXGAANECYEIEY-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)OC)NC(=O)C

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)C

Origin of Product

United States

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